[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate
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Overview
Description
[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a naphthalene ring, and a benzodioxole moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the core phenyl and benzodioxole structures. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The naphthalene ring is introduced through a coupling reaction with the phenyl ring, followed by the formation of the hydrazinylidene linkage. The final step involves the esterification of the carboxylate group with the benzodioxole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups like methoxy or cyano groups.
Scientific Research Applications
[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate stands out due to its unique combination of structural features, including the presence of bromine atoms, a naphthalene ring, and a benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Br2N3O5/c28-20-9-19(13-31-32-25(33)14-30-21-7-5-16-3-1-2-4-17(16)10-21)26(22(29)12-20)37-27(34)18-6-8-23-24(11-18)36-15-35-23/h1-13,30H,14-15H2,(H,32,33)/b31-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRSPGVEKSUGMW-IURWMYGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)CNC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)CNC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Br2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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